REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10](O)=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)(Cl)=O.[NH3:19]>C(O)C>[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10]([NH2:19])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
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10.2 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC(=O)O)C=C1
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 45 minutes at 10°-15° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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under reflux for 1.5 hours
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Duration
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1.5 h
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Type
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DISTILLATION
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Details
|
Excess thionyl chloride was distilled off
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Type
|
TEMPERATURE
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Details
|
the residue was heated with toluene (2×50 ml)
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Type
|
CUSTOM
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Details
|
the toluene removed by distillation
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Type
|
CUSTOM
|
Details
|
to leave an oil which
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Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |